2-Amino-4-fluoro-5-methylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPXRRKVAJHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-Amino-4-fluoro-5-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically involve the use of inert gases such as nitrogen or argon and temperatures ranging from 2 to 8°C .
Chemical Reactions Analysis
2-Amino-4-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-fluoro-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of bioactive molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a substrate or reagent in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Amino-4-fluoro-5-methylbenzonitrile
- CAS Number : 1037206-84-0
- Molecular Formula : C₈H₇FN₂
- Molecular Weight : 150.15 g/mol
- Purity : Ranges from 95% (Aladdin) to ≥98% (Synblock) depending on supplier specifications .
- Key Functional Groups: Amino (-NH₂), fluoro (-F), methyl (-CH₃), and nitrile (-CN) substituents.
Applications :
Primarily used in pharmaceutical and agrochemical research for synthesizing heterocyclic compounds. Its fluorinated aromatic structure enhances metabolic stability and bioavailability in drug candidates .
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:
Key Insights :
Substituent Effects: Electron-Withdrawing Groups (EWG): Nitro (-NO₂) and nitrile (-CN) groups reduce electron density, enhancing reactivity in electrophilic substitutions . Halogens: Fluorine’s small size and high electronegativity improve metabolic stability, while chlorine increases steric bulk and reaction rates . Polar Groups: Methoxy (-OCH₃) and hydroxyl (-OH) substituents improve solubility but may reduce membrane permeability .
Positional Isomerism: 4-Amino-5-fluoro-2-methylbenzonitrile (CAS 1849279-50-0) vs. 2-Amino-4-fluoro-5-methylbenzonitrile (CAS 1037206-84-0): Differences in substituent positions alter electronic distribution and steric interactions, impacting biological target engagement .
Synthetic Utility: Compounds with dual halogens (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) are preferred intermediates in palladium-catalyzed cross-coupling reactions . The methyl group in 2-Amino-4-fluoro-5-methylbenzonitrile provides steric protection to the nitrile group, reducing undesired side reactions .
Supplier Variability and Handling Considerations
- Purity Discrepancies : Purity ranges from 95% (Aladdin) to 98% (Synblock), which may affect reproducibility in sensitive syntheses .
Biological Activity
2-Amino-4-fluoro-5-methylbenzonitrile (AFMB) is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluoro group, and a methyl group attached to a benzonitrile framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biomolecules.
- Molecular Formula: C8H7FN2
- Molecular Weight: 150.15 g/mol
- CAS Number: 1037206-84-1
The presence of both amino and fluoro groups enhances the reactivity of AFMB, making it a valuable intermediate in various synthetic pathways. Its structural characteristics contribute to its distinct biological activities compared to other benzonitrile derivatives.
The exact mechanism of action for AFMB remains under investigation. However, preliminary studies suggest that it interacts with specific proteins or enzymes within cells, potentially modulating signaling pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity across different cancer cell lines, suggesting a potential role in cancer therapy.
Anticancer Activity
AFMB has demonstrated promising anticancer properties in vitro. Notably, it has been shown to induce differentiation in acute myeloid leukemia (AML) cells, with growth inhibition (GI50) values reported to be less than 1 µM against various cancer cell lines.
| Cell Line | GI50 (µM) |
|---|---|
| MLL Leukemia Cells | < 1 |
| Human Breast Adenocarcinoma (MCF-7) | < 1 |
| Human Melanoma (MEL-8) | < 1 |
These findings indicate that AFMB may serve as a lead compound for the development of new anticancer agents.
Biofilm Inhibition
AFMB also exhibits biofilm inhibition activity against Mycobacterium smegmatis. The IC50 values for this activity are approximately 6.9 µM, indicating its potential utility in addressing biofilm-related infections.
Comparative Analysis with Related Compounds
A comparative analysis reveals that the presence of both amino and fluoro groups significantly enhances the biological activity of AFMB. For instance, related compounds have shown varying degrees of cytotoxicity:
| Compound | Activity Type | GI50/IC50 (µM) |
|---|---|---|
| 2-Amino-4-fluoro-5-methylbenzonitrile | Anticancer Activity | < 1 |
| Compound A | Anticancer Activity | 0.18 - >1 |
| Compound B | Biofilm Inhibition | ~6.9 |
Case Studies and Research Findings
Recent studies have highlighted the potential of AFMB in modulating biological pathways relevant to cancer treatment. For example, flow cytometry assays have indicated that AFMB can induce apoptosis in cancer cell lines such as MCF-7 and MEL-8 in a dose-dependent manner.
Key Findings:
- Cytotoxicity : AFMB shows significant cytotoxic effects against multiple cancer cell lines.
- Apoptosis Induction : Flow cytometry results reveal that AFMB induces apoptosis effectively.
- Structure-Activity Relationship (SAR) : The structural modifications influence the selectivity and potency of AFMB against various cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
